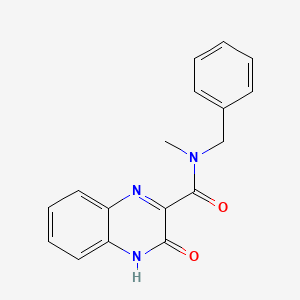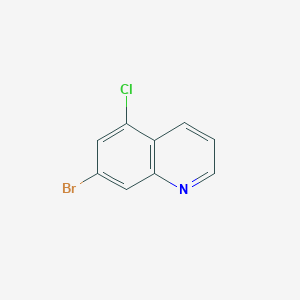![molecular formula C19H22N2 B13892592 N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine is a complex organic compound with a unique structure that combines an indole moiety with a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylbenzyl chloride and 1-methylindole.
Reaction: The 2,6-dimethylbenzyl chloride is reacted with 1-methylindole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.
Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophilic reagents for other substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield fully saturated compounds.
科学的研究の応用
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
作用機序
The mechanism of action of N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes in the body, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-3-yl)methanamine: Similar structure but with a different position of the indole substitution.
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-1-yl)methanamine: Variation in the position of the indole nitrogen.
Uniqueness
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C19H22N2 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine |
InChI |
InChI=1S/C19H22N2/c1-14-7-6-8-15(2)18(14)13-20-12-17-11-16-9-4-5-10-19(16)21(17)3/h4-11,20H,12-13H2,1-3H3 |
InChIキー |
XVMWDKZXLHYWTM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)CNCC2=CC3=CC=CC=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)

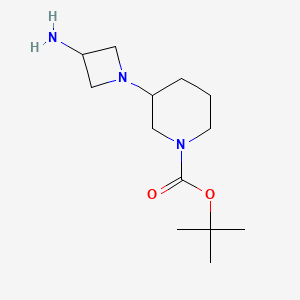

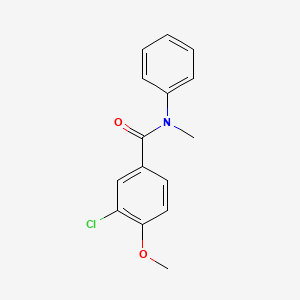
![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)
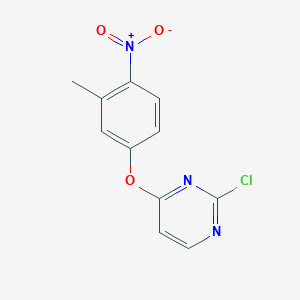
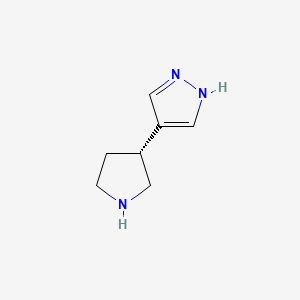
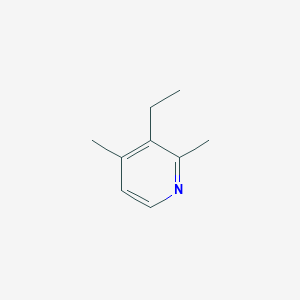
![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
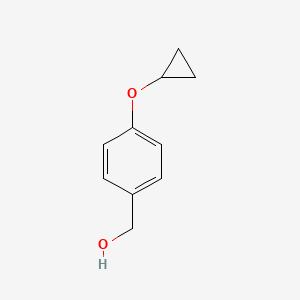
![3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate](/img/structure/B13892587.png)
